![molecular formula C23H33N5O5S B10752860 N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le gliamilide est un agent hypoglycémique sulfonylurée de haute puissance. Il est connu pour ses propriétés stimulantes de l'insuline et son activité substantielle et prolongée chez l'homme. Le gliamilide est principalement utilisé dans le traitement du diabète de type 2, où il aide à abaisser la glycémie en stimulant la libération d'insuline par les cellules bêta pancréatiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du gliamilide implique plusieurs étapes, commençant par la préparation de la structure de base de la sulfonylurée. Le processus comprend généralement la réaction d'un sulfonamide avec un isocyanate pour former la liaison sulfonylurée. Des conditions réactionnelles spécifiques, telles que la température et le choix du solvant, sont optimisées pour garantir un rendement élevé et la pureté du produit final .

Méthodes de production industrielle : Dans les milieux industriels, la production de gliamilide est mise à l'échelle en utilisant des procédés discontinus ou à flux continu. Ces méthodes impliquent l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour maintenir la cohérence et la qualité. Le produit final est purifié par des techniques de cristallisation ou de chromatographie pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le gliamilide subit diverses réactions chimiques, notamment :

Oxydation : Le gliamilide peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le gliamilide en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau de la fraction sulfonylurée, conduisant à la formation de différents analogues.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools dans des conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers sulfoxydes, sulfones et dérivés sulfonylurée substitués, chacun ayant des propriétés pharmacologiques distinctes .

Applications De Recherche Scientifique

Le gliamilide a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des sulfonylurées et les relations structure-activité.

Biologie : Étudié pour ses effets sur la sécrétion d'insuline et la fonction des cellules bêta pancréatiques.

Médecine : Utilisé en clinique pour gérer le diabète de type 2 en améliorant le contrôle glycémique.

Industrie : Employé dans le développement de nouveaux agents hypoglycémiques et de nouvelles formulations.

5. Mécanisme d'action

Le gliamilide exerce ses effets hypoglycémiques en stimulant la libération d'insuline par les cellules bêta pancréatiques. Il y parvient en se liant et en inhibant les canaux potassiques sensibles à l'ATP sur la membrane des cellules bêta. Cette inhibition entraîne une dépolarisation cellulaire, l'ouverture des canaux calciques dépendants du voltage et la libération subséquente d'insuline. Les cibles moléculaires impliquées comprennent les sous-unités du récepteur des sulfonylurées et les sous-unités Kir6.2 du canal potassique .

Composés similaires :

Glibenclamide : Une autre sulfonylurée puissante aux propriétés stimulantes de l'insuline similaires.

Glipizide : Connu pour sa durée d'action plus courte par rapport au gliamilide.

Glimépiride : Souvent classé comme une sulfonylurée de troisième génération avec une durée d'action plus longue.

Unicité : Le gliamilide est unique en raison de son activité prolongée et de sa forte puissance à des dosages relativement faibles. Il a également une structure chimique distincte qui permet des interactions spécifiques avec le récepteur des sulfonylurées, ce qui le rend efficace pour stimuler la libération d'insuline avec moins d'effets secondaires par rapport à certaines autres sulfonylurées .

Mécanisme D'action

Gliamilide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting ATP-sensitive potassium channels on the beta-cell membrane. This inhibition leads to cell depolarization, opening of voltage-gated calcium channels, and subsequent insulin release. The molecular targets involved include the sulfonylurea receptor subunits and the Kir6.2 subunits of the potassium channel .

Comparaison Avec Des Composés Similaires

Glibenclamide: Another potent sulfonylurea with similar insulin-stimulating properties.

Glipizide: Known for its shorter duration of action compared to gliamilide.

Glimepiride: Often classified as a third-generation sulfonylurea with a longer duration of action.

Uniqueness: Gliamilide is unique due to its prolonged activity and high potency at relatively low dosages. It also has a distinct chemical structure that allows for specific interactions with the sulfonylurea receptor, making it effective in stimulating insulin release with fewer side effects compared to some other sulfonylureas .

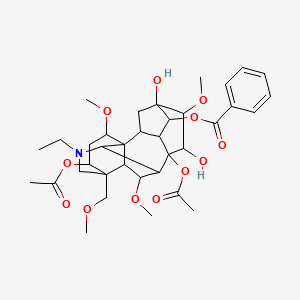

Propriétés

Formule moléculaire |

C23H33N5O5S |

|---|---|

Poids moléculaire |

491.6 g/mol |

Nom IUPAC |

N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide |

InChI |

InChI=1S/C23H33N5O5S/c1-33-22-20(3-2-9-25-22)21(29)24-10-6-16-7-11-28(12-8-16)34(31,32)27-23(30)26-15-19-14-17-4-5-18(19)13-17/h2-5,9,16-19H,6-8,10-15H2,1H3,(H,24,29)(H2,26,27,30) |

Clé InChI |

MQQJZPWSYVPWPF-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)

![3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752785.png)

![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B10752793.png)

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid](/img/structure/B10752815.png)

![7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide](/img/structure/B10752837.png)

![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)

![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)

![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)